molecular formula C9H9N3 B1175099 pdm-2 protein CAS No. 146409-97-4

pdm-2 protein

Cat. No.: B1175099
CAS No.: 146409-97-4
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Description

Pdm-2 protein, also known as this compound, is a useful research compound. Its molecular formula is C9H9N3. The purity is usually 95%.
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Properties

CAS No.

146409-97-4

Molecular Formula

C9H9N3

Synonyms

pdm-2 protein

Origin of Product

United States

Scientific Research Applications

Role in Chloroplast Development

PDM-2 is crucial for the regulation of plastid gene expression necessary for normal chloroplast development. Research indicates that mutations in the PDM-2 gene lead to significant disruptions in chloroplast function and morphology. Specifically:

  • Chloroplast Gene Expression : PDM-2 is involved in the regulation of plastid-encoded polymerase-dependent transcripts. In RNA interference (RNAi) lines where PDM-2 is knocked down, there is a marked reduction in these transcripts, which correlates with impaired photosynthesis and abnormal thylakoid membrane stacking .
  • RNA Editing Efficiency : PDM-2 enhances RNA editing efficiency at multiple sites within organellar RNA editing factors. This interaction is essential for maintaining proper chloroplast function and overall plant health .

Implications in Plant Development

The functional characterization of PDM-2 reveals its involvement in broader aspects of plant development:

  • Embryonic Development : Studies show that PDM-2 is necessary for proper embryo development, influencing both the formation and differentiation of various tissues . Loss of function leads to developmental defects that can compromise plant viability.
  • Photosynthetic Efficiency : The absence or dysfunction of PDM-2 results in compromised photosynthetic capabilities due to reduced expression of key genes involved in this process. This has implications for agricultural productivity and plant resilience .

Genetic Engineering and Biotechnology Applications

Given its pivotal role in chloroplast function and gene regulation, PDM-2 has potential applications in genetic engineering and biotechnology:

  • Transgenic Plants : By manipulating the expression of PDM-2, researchers can develop transgenic plants with enhanced photosynthetic efficiency or improved stress tolerance. For instance, transgenic lines expressing functional PDM-2 show restored chloroplast development and improved growth characteristics compared to null mutants .
  • Biotechnological Tools : The understanding of PDM-2's function can lead to the development of biotechnological tools aimed at enhancing crop traits. For example, targeted gene editing approaches such as CRISPR could be utilized to optimize PDM-2 expression levels for desired phenotypic outcomes .

Case Studies and Experimental Findings

Several studies have documented the effects of manipulating PDM-2 on plant physiology:

Study Findings Implications
Mellerick et al., 1998Demonstrated that loss of PDM proteins led to ectopic expression patterns affecting neuroblast development .Highlights the regulatory role of PDM proteins beyond chloroplasts, suggesting broader developmental implications.
Recent RNAi studiesShowed severe compromises in photosynthetic efficiency and chloroplast gene transcript levels upon PDM-2 knockdown .Indicates potential pathways for improving crop resilience through genetic manipulation.
Transgenic approachesSuccessful restoration of chloroplast function in mutant lines through transgenic expression of PDM-2 .Validates the potential for using PDM-2 as a target for enhancing agricultural traits.

Preparation Methods

Affinity Chromatography

Nickel-NTA (His-Tag) or Glutathione Resin (GST-Tag) columns are standard:

  • Lysis Buffer : 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, protease inhibitors (e.g., PMSF).

  • Binding : Incubate lysate with resin at 4°C.

  • Washing : 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole.

  • Elution : 250 mM imidazole or glutathione (for GST tags).

Advantages : High specificity, minimal steps.
Limitations : Requires tag removal via proteases (e.g., TEV).

Ion-Exchange Chromatography (IEX)

Cation Exchange (SP Sepharose) is used for final polishing:

  • Binding : Low salt (50 mM NaCl).

  • Elution : Linear gradient (50–500 mM NaCl).

  • Application : Removes residual contaminants post-affinity purification.

Purification Step Buffer Composition Elution Condition Purpose
Ni-NTA Affinity50 mM Tris, 300 mM NaCl, 10 mM imidazole250 mM imidazoleCapture His-tagged PDM-2
SP Sepharose IEX50 mM Tris, 50 mM NaCl0–500 mM NaCl gradientRemove contaminants

Optimization Strategies

  • Protease Inhibition : PMSF (1 mM) or cocktail inhibitors prevent degradation during lysis16.

  • Solubility Agents : TCEP (reducing agent) or detergents (CHAPS) stabilize hydrophobic regions.

Analytical Characterization

Post-purification, PDM-2 is validated via:

SDS-PAGE and Western Blotting

  • SDS-PAGE : Resolves PDM-2 purity (expected size: ~40 kDa).

  • Western Blot : Anti-His or anti-GST antibodies confirm tag retention16.

Functional Assays

  • DNA Binding : Electrophoretic Mobility Shift Assay (EMSA) using POU domain target sequences.

  • Activity : Co-factor binding or transcriptional reporter assays in Drosophila cell lines.

Challenges and Solutions

Challenge Solution Reference
Low SolubilityLow-temperature expression, detergent addition
Proteolytic DegradationPMSF, protease inhibitor cocktails16
Tag Removal InefficiencyTEV protease, high-salt buffers

Comparative Analysis of PDM-2 Preparation Methods

Method Yield Purity Cost Complexity
DES + Ni-NTAHigh>90%ModerateLow
E. coli + GST Pull-DownModerate~80%LowModerate
Baculovirus + IEXModerateHighHighHigh

Q & A

Q. What is the role of PDM-2 in Drosophila central nervous system (CNS) development?

PDM-2, a POU homeodomain protein, is critical for specifying the identity of the ganglion mother cell GMC4-2a, which gives rise to the RP2 motoneuron. Loss of PDM-2 function disrupts Eve expression in GMC4-2a, leading to incomplete RP2 neuron maturation. Experimental deletion mutants (e.g., Df(2L)pdm-2 v~6) show a 10–24% reduction in mature RP2 neurons per hemisegment, indicating its necessity in neurogenesis .

Q. How do PDM-2 and PDM-1 functionally overlap in neural precursor cells?

PDM-1 and PDM-2 are co-expressed in GMC4-2a and exhibit functional redundancy. While single mutants (e.g., pdm-2 PR13) show partial phenotypes, compound mutants (e.g., pdm-2 E46/Df(2L)pdm-2 PR6) exhibit more severe defects (e.g., 20% loss of RP2 neurons), suggesting synergistic roles. Antibody staining confirms their nuclear co-localization in GMC4-2a .

Q. What experimental models are used to study PDM-2 function?

Key approaches include:

  • Temperature-sensitive alleles (e.g., evezDzg) to bypass segmentation defects while analyzing CNS-specific roles .
  • Deficiency strains (e.g., Df(2L)Prl) to isolate gene-specific effects by removing neighboring genes .
  • Antibody staining targeting non-conserved PDM-2 epitopes to track expression dynamics in mutants .

Advanced Research Questions

Q. How can researchers address functional redundancy between PDM-2 and PDM-1?

To dissect overlapping functions:

  • Use double mutants (e.g., pdm-2 E46/pdm-1 aszdo) to assess additive phenotypes.
  • Employ allele-specific suppression assays , such as testing whether truncated PDM-2 proteins (e.g., pdm-2^a6, lacking the DNA-binding domain) interfere with PDM-1 activity .
  • Conduct hierarchical expression analysis in pros, ftz, or eve mutants to map regulatory dependencies .

Q. How to resolve contradictions in phenotypic expressivity across PDM-2 mutants?

Phenotypic variability (e.g., 76–90% RP2 loss in different alleles) arises from:

  • Allele strength : Hypomorphic (pdm-2 PR13) vs. null (Df(2L)pdm-2 v~6) alleles .
  • Genetic background : Use isogenic lines to control for modifiers.
  • Functional compensation : Monitor PDM-1 expression in pdm-2 mutants via RNA in situ hybridization or Western blotting .

Q. What methodologies confirm hierarchical gene relationships in GMC4-2a?

A three-step approach is recommended:

  • Expression profiling : Compare PDM-2 levels in pros or ftz mutants (downregulated) vs. eve mutants (unaffected) using quantitative immunofluorescence .
  • Epistasis analysis : Test whether pdm-2 overexpression rescues ftz mutant phenotypes.
  • Temporal knockdown : Use stage-specific RNAi to determine critical periods for PDM-2 activity .

Methodological Considerations

Q. How to control for segmentation defects in PDM-2 mutant studies?

  • Use CNS-specific alleles (e.g., ftzK.6; ftz-) that spare epidermal development.
  • Combine mosaic analysis with FLP/FRT systems to generate mutant clones exclusively in the CNS .

Q. What statistical frameworks are suitable for quantifying RP2 neuron loss?

  • Binomial regression to model hemisegment-specific phenotypes.
  • Fisher’s exact test for comparing categorical data (e.g., presence/absence of RP2 neurons) across genotypes .

Data Contradiction Analysis

Q. Why do some PDM-2 mutants retain partial RP2 neurons despite being null alleles?

Residual RP2 neurons in Df(2L)pdm-2 v~6 (90% retention) suggest:

  • Stochastic compensation by PDM-1 or other POU proteins.
  • Threshold effects , where minimal PDM-2/PDM-1 activity suffices for partial differentiation .

Q. How to interpret unexpected PDM-2 expression in non-neural tissues?

Cross-validate findings using:

  • Tissue-specific RNA-seq to rule out antibody cross-reactivity.
  • CRISPR/Cas9 knock-in reporters (e.g., GFP-tagged PDM-2) for precise localization .

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